molecular formula C9H11Cl B157201 2-Chloromesitylene CAS No. 1667-04-5

2-Chloromesitylene

Cat. No.: B157201
CAS No.: 1667-04-5
M. Wt: 154.63 g/mol
InChI Key: WDZACGWEPQLKOM-UHFFFAOYSA-N
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Description

2-Chloromesitylene is an organic compound belonging to the class of aromatic hydrocarbons. It is a colorless liquid with a sweet odor, and is used in a variety of applications in the chemical industry. This compound is also known as 1,2-dichlorobenzene, mesitylene dichloride, and dichlorobenzene. The compound is widely used in the manufacture of pesticides, dyes, pharmaceuticals, and other industrial products. It is also used as a solvent for paints, inks, and other industrial materials.

Scientific Research Applications

Nonfullerene Solar Cells

A significant application of mesitylene, a compound closely related to 2-chloromesitylene, is in the development of nonfullerene solar cells. Researchers have found that using mesitylene as a solvent instead of chlorobenzene can improve the power conversion efficiency of solar cells without the need for pre- or post-treatments. This study highlights the potential of hydrocarbon solvents, like mesitylene, in producing high-efficiency and reproducible solar cells, emphasizing the environmental benefits of avoiding chlorinated solvents (Wadsworth et al., 2017).

Environmental Impact of Chlorinated Compounds

Chlorinated volatile organic compounds (Cl-VOCs), which include chloromesitylene derivatives, are a major environmental concern due to their widespread use in industrial applications. These compounds are considered priority pollutants due to their potential impacts on human health, including associations with cancer incidence. The paper by Huang et al. provides a comprehensive overview of the sources, human health impacts, and current remediation technologies for Cl-VOCs, highlighting the importance of monitoring and controlling these compounds (Huang et al., 2014).

Organic Chemistry Applications

This compound and its derivatives find applications in organic chemistry, particularly in the formation of π-complexes with transition metals. Goryunov et al. reported the reaction of fluoro- and chloromesitylene π-complexes with anions derived from CH acids, showcasing the potential of these compounds in synthesizing π-cyclohexadienyl complexes. This research illustrates the versatility of chloromesitylene derivatives in organic synthesis and their potential utility in developing new chemical reactions (Goryunov et al., 2007).

Hazardous Waste Remediation

Chlorinated hydrocarbons, including chloromesitylene derivatives, are commonly found in hazardous waste sites. Technologies for their remediation are critically important for environmental protection. One study discusses the preparation and application of a granular ZnO/Al2O3 catalyst for the removal of hazardous trichloroethylene, demonstrating the potential for similar approaches to remediate chloromesitylene contaminants. The high efficiency of these catalytic processes underscores their value in environmental remediation efforts (Chen & Tang, 2007).

Safety and Hazards

2-Chloromesitylene is classified as a skin irritant (Category 2) and an eye irritant (Category 2) . It causes skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing thoroughly after handling and wearing protective gloves, clothing, and eye/face protection . In case of skin contact, wash with plenty of water and seek medical help if skin irritation occurs . If it gets in the eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Properties

IUPAC Name

2-chloro-1,3,5-trimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl/c1-6-4-7(2)9(10)8(3)5-6/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDZACGWEPQLKOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80870900
Record name 2-Chloro-1,3,5-trimethylbenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1667-04-5
Record name Benzene, 2-chloro-1,3,5-trimethyl-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001667045
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloromesitylene
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-1,3,5-trimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80870900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mesityl Chloride
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods I

Procedure details

0.5 g of anhydrous aluminium chloride was added to 50 g of 2,4,6-trimethylphenyl chloroformate and the mixture was heated at 180° C. for 1.5 hours at normal pressure. The reaction mixture was then cooled and worked up as described in Example 1. 2,4,6-Trimethylchlorobenzene was obtained in a yield of 72%.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Mesitylene (1 mmol) was treated with sodium chloride (1.2 mmol) in acetonitrile: water (2:1, 6 ml). 20% Sulfuric acid (5 ml) and sodium periodate (20 mol %) was added to the reaction mixture. The mixture was heated at 80° C. under inert atmosphere for 6 h. The product was purified by column chromatography to give chloromesitylene (40%).
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
1.2 mmol
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
40%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 2-chloromesitylene formed?

A1: The research by [] demonstrates that this compound is formed through the reaction of mesitylene (1,3,5-trimethylbenzene) with copper(II) chloride at high temperatures. The reaction proceeds via a radical cation mechanism, where an electron is removed from the aromatic π-system of mesitylene by copper(II) chloride. This leads to the formation of a radical cation intermediate, which subsequently reacts with chloride ions to yield this compound.

Q2: What is the structure and molecular formula of this compound?

A2: this compound has the molecular formula C9H11Cl. Its structure consists of a mesitylene ring (1,3,5-trimethylbenzene) with a chlorine atom substituted at one of the ring positions adjacent to a methyl group.

Q3: Are there any other products formed alongside this compound during the reaction with copper(II) chloride?

A3: While the primary focus of the research paper [] is the formation of the chlorinated product, it does mention that the reaction likely involves complex radical pathways. Therefore, it is plausible that other byproducts might be generated during the reaction. Further investigation would be needed to identify and characterize any additional products formed.

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